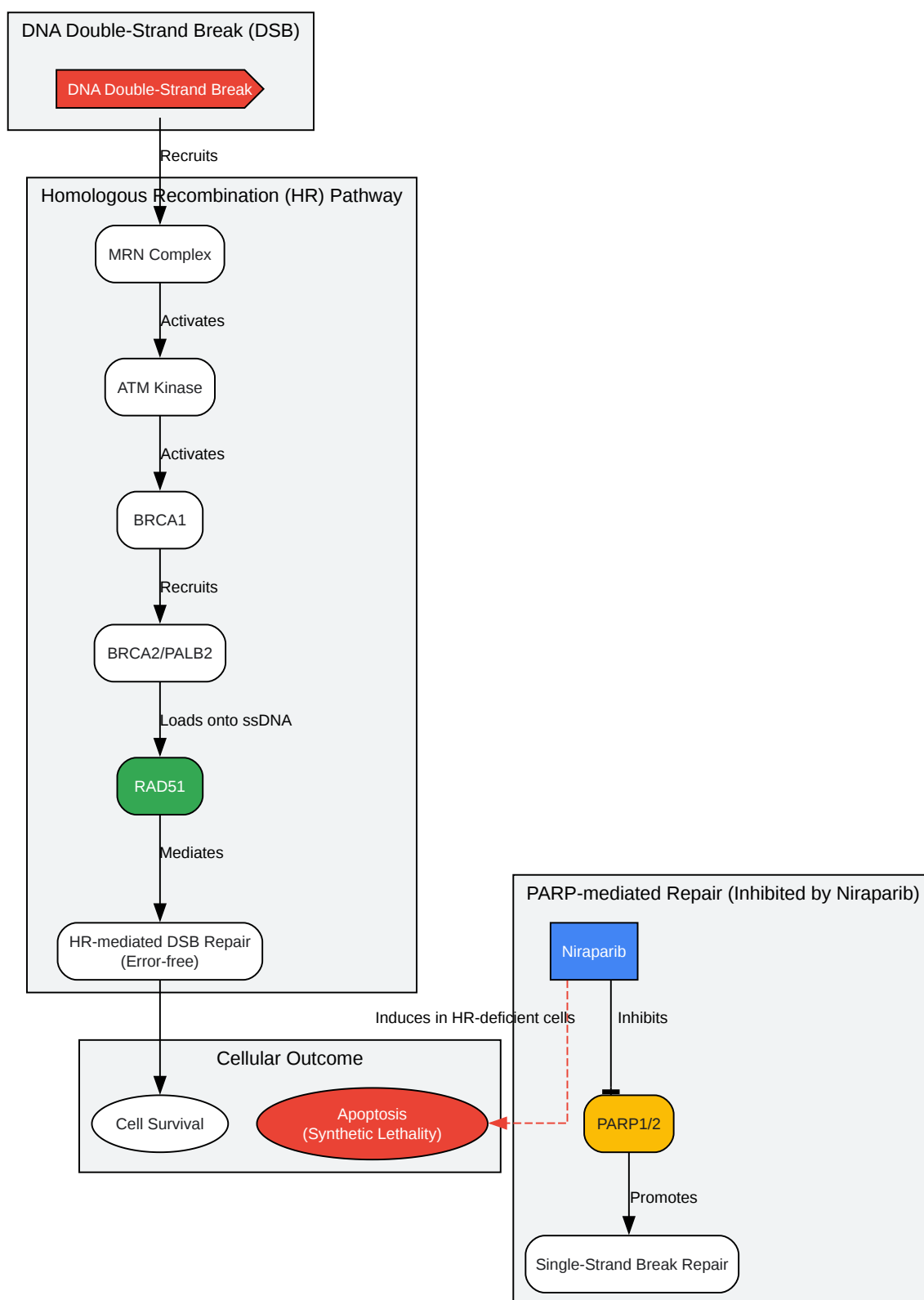


Application in **Niraparib** Response Prediction

The RAD51 score, typically defined as the percentage of geminin-positive cells containing a threshold number of RAD51 foci (e.g., ≥ 5 foci), can effectively discriminate between **Niraparib**-sensitive and -resistant tumors.[3][5][6] Tumors with a low RAD51 score are considered HR-deficient and are predicted to be sensitive to **Niraparib** treatment. Conversely, tumors with a high RAD51 score are deemed HR-proficient and are likely to be resistant. Studies have demonstrated a strong correlation between a low RAD51 score and response to PARP inhibitors in various preclinical models, including patient-derived xenografts (PDXs).[1][7][8] A common cutoff used to distinguish between sensitive and resistant tumors is a RAD51 score of 10%.[1][7]

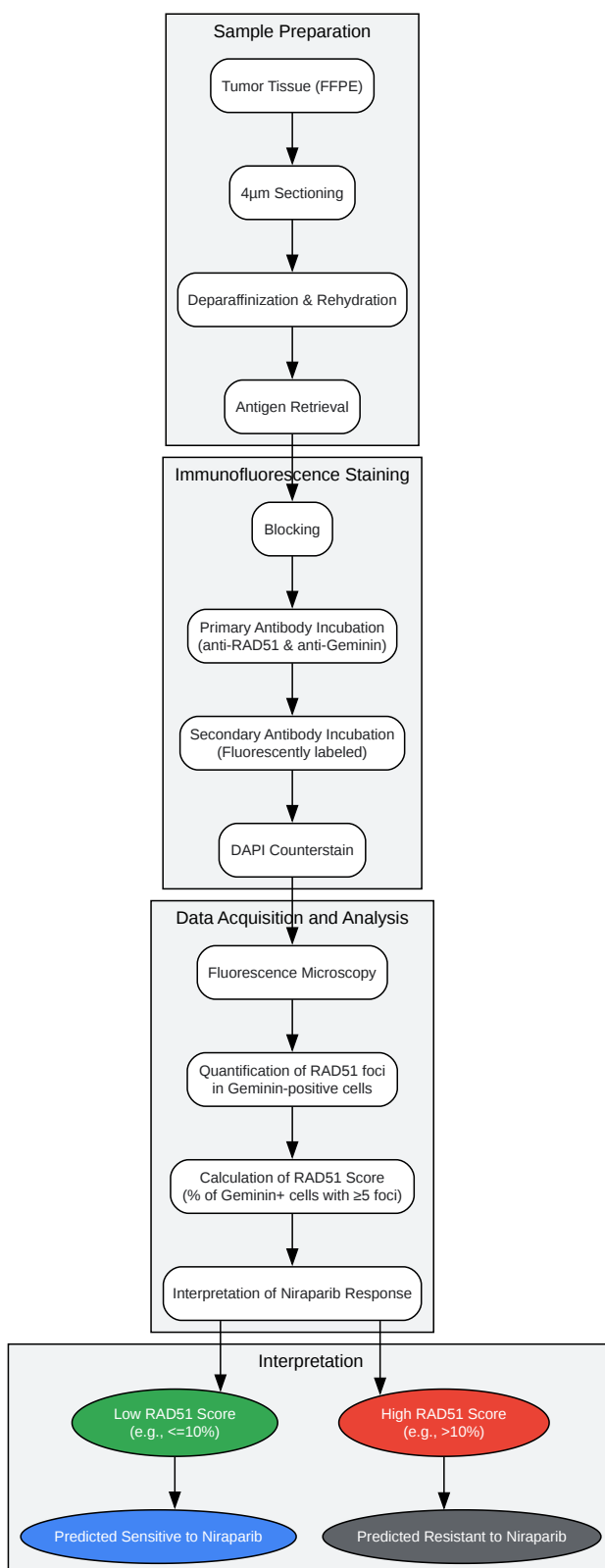
Quantitative Data Summary

The following table summarizes representative quantitative data from studies assessing PARP inhibitor response using the RAD51 focus formation assay. While some of the data presented is for the PARP inhibitor Olaparib, the underlying principle of assessing HR deficiency is directly applicable to predicting **Niraparib** response due to their shared mechanism of action.



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Caption: Signaling pathway of DNA repair and **Niraparib**'s mechanism of action.



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